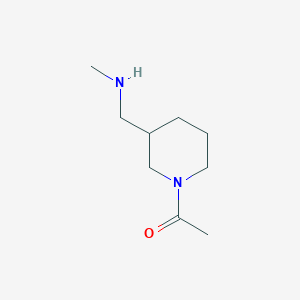

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone

Description

Properties

IUPAC Name |

1-[3-(methylaminomethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-8(12)11-5-3-4-9(7-11)6-10-2/h9-10H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSJBVUPDMVAYCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC(C1)CNC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone typically involves the reaction of piperidine derivatives with appropriate reagentsThe reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or rhodium to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Researchers study its interactions with biological systems to understand its potential as a drug candidate.

Medicine: It is investigated for its pharmacological properties and potential therapeutic uses.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Piperidine Moieties

1-(3-(Piperidin-1-yl)phenyl)ethanone (CAS 39911-01-8)

- Structure: A phenyl ring bridges the piperidine and ethanone groups.

- Molecular Formula: C₁₃H₁₇NO.

- Properties : Boiling point 124–125.5°C (0.5 Torr), density 1.052 g/cm³, pKa ~4.32 .

- Key Differences: The phenyl spacer introduces aromaticity and likely reduces solubility compared to the methylaminomethyl group in the target compound. The absence of an amine substituent may limit hydrogen-bonding interactions in biological systems.

1-(1-Methylpiperidin-3-yl)ethanone (CAS 91324-25-3)

- Structure: A methyl group at the 1-position of piperidine and ethanone at the 3-position.

- Molecular Formula: C₈H₁₅NO.

- Properties: Simpler substituents (methyl vs. methylaminomethyl) may enhance metabolic stability but reduce polarity .

- Applications : Piperidine derivatives like this are commonly used as intermediates in drug synthesis.

2-(3-Hydroxy-piperidin-1-yl)-1-thiophen-2-yl-ethanone

- Structure : Thiophene replaces the aromatic/alkyl substituents, with a hydroxy group on piperidine.

- Molecular Formula: C₁₁H₁₅NO₂S.

Ethanone Derivatives with Heterocyclic Systems

1-(2-Methyl-1H-indol-3-yl)-2-piperidin-1-yl-ethanone

- Structure: Indole ring fused to ethanone, with a piperidine substituent.

- Molecular Formula : C₁₆H₂₀N₂O.

- Applications : Indole derivatives are prominent in drug discovery (e.g., serotonin analogs). This compound’s indole core may confer binding affinity for neurological targets .

Pyridine-Based CYP51 Inhibitors (UDO and UDD)

- Structure: Pyridine and trifluoromethylphenyl groups attached to ethanone-piperazine hybrids.

- Activity: Inhibit Trypanosoma cruzi CYP51 enzyme, comparable to posaconazole .

- Key Differences : The pyridine-trifluoromethyl motif enhances enzyme inhibition but increases molecular complexity compared to the target compound.

Biological Activity

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone is a compound that has garnered attention in the field of neuropharmacology due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone is , with a molecular weight of approximately 170.25 g/mol. The compound features a piperidine ring substituted with a methylaminomethyl group and an ethanone moiety, which is indicative of its potential interactions with various biological targets.

Preliminary studies suggest that 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone may influence neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways. Its structural similarities to known psychoactive substances indicate that it could exhibit stimulant and analgesic properties.

Binding Affinity Studies:

Research has focused on the binding affinity of this compound to various receptors, including dopamine and serotonin receptors. These interactions are crucial for understanding its potential therapeutic applications.

Biological Activities

1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone exhibits several notable biological activities:

- Neuropharmacological Effects: The compound shows promise as a stimulant, potentially useful in treating conditions like ADHD or depression due to its effects on neurotransmitter modulation.

- Analgesic Properties: Initial findings suggest analgesic effects, which may be beneficial for pain management.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methylphenidate | Piperidine ring with an ester group | Known stimulant for ADHD |

| 1-(4-Methylaminomethyl-piperidin-1-yl)-ethanone | Similar piperidine structure but different substitution | Potentially different pharmacological profile |

| 4-Aminopiperidine | Piperidine ring with an amino group | Used in synthesizing pharmaceuticals |

The uniqueness of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone lies in its specific substitution pattern on the piperidine ring, suggesting potential dual activity as both a stimulant and analgesic.

Case Studies and Research Findings

Several studies have explored the biological activity of 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone:

- Neuropharmacological Study: A study indicated that the compound could enhance dopaminergic signaling, which is critical in managing neurodegenerative diseases .

- Analgesic Efficacy: In animal models, 1-(3-Methylaminomethyl-piperidin-1-yl)-ethanone demonstrated significant pain relief comparable to established analgesics, suggesting its potential for clinical use .

- Toxicological Assessments: Toxicological evaluations revealed low cytotoxicity levels, indicating a favorable safety profile for further development .

Q & A

Q. How are structure-activity relationships (SAR) established for bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.